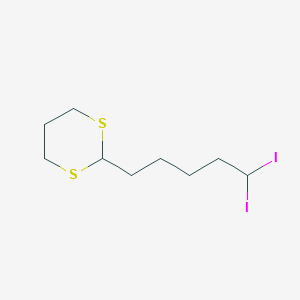

2-(5,5-Diiodopentyl)-1,3-dithiane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823180-32-1 |

|---|---|

Molecular Formula |

C9H16I2S2 |

Molecular Weight |

442.2 g/mol |

IUPAC Name |

2-(5,5-diiodopentyl)-1,3-dithiane |

InChI |

InChI=1S/C9H16I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h8-9H,1-7H2 |

InChI Key |

FQRNLDJXMPXWAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)CCCCC(I)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 5,5 Diiodopentyl 1,3 Dithiane

Strategies for 1,3-Dithiane (B146892) Ring Formation with Pre-functionalized Precursors

The synthesis of the 1,3-dithiane ring is a critical step. uwindsor.ca This is typically achieved through the reaction of a carbonyl compound with 1,3-propanedithiol (B87085), catalyzed by an acid. uwindsor.caorganic-chemistry.org This method is favored for its efficiency in creating the stable dithiane structure. asianpubs.org

Thioacetalization is the key reaction for forming the 1,3-dithiane ring. organic-chemistry.org In this process, a carbonyl compound, in this case, a precursor containing the 5,5-diiodopentyl chain, reacts with 1,3-propanedithiol to form the desired cyclic thioacetal. organic-chemistry.org

A variety of acid catalysts can be employed to facilitate the thioacetalization reaction. organic-chemistry.org Traditional Lewis acids such as Boron trifluoride etherate (BF3•OEt2) and zinc chloride (ZnCl2) are effective. organic-chemistry.orgorgsyn.org Brønsted acids like hydrochloric acid (HCl) also serve as efficient catalysts. uib.no More contemporary catalysts like tungstate (B81510) sulfuric acid and tungstophosphoric acid have also been shown to be highly effective, often under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Acid Catalysts for Thioacetalization

| Catalyst | Type | Typical Conditions |

|---|---|---|

| Boron trifluoride etherate (BF3•OEt2) | Lewis Acid | In a solvent like chloroform, often with heating. orgsyn.org |

| Zinc Chloride (ZnCl2) | Lewis Acid | Used in various solvents. |

| Hydrochloric Acid (HCl) | Brønsted Acid | Often used in aqueous or alcoholic solutions. uib.no |

This table provides a summary of common acid catalysts used in the formation of 1,3-dithianes.

In line with the principles of green chemistry, which advocate for the use of less hazardous materials and processes, alternative catalytic systems have been developed. researchgate.netmdpi.commdpi.com These include the use of solid-supported catalysts and ionic liquids. For example, perchloric acid adsorbed on silica (B1680970) gel has been demonstrated as a highly efficient and reusable catalyst for dithiane formation at room temperature without the need for a solvent. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) is another mild and effective catalyst that tolerates a range of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org These green approaches aim to reduce reaction times, simplify purification, and minimize waste. researchgate.netmdpi.com

Introducing the 5,5-diiodopentyl group at an early stage of the synthesis presents specific challenges that must be carefully managed to ensure a successful outcome.

The choice of iodination reagent is critical. The reagent must be effective at creating the geminal diiodide structure without reacting with or degrading the dithiane precursor. The stability of the precursor in the presence of the iodinating agent and any byproducts is a key consideration.

Challenges in Incorporating the 5,5-Diiodopentyl Chain Early in Synthesis

Introduction of the 5,5-Diiodopentyl Moiety via Post-Dithiane Functionalization

A common and effective approach to introduce the 5,5-diiodopentyl group is by modifying the 1,3-dithiane molecule after its initial formation. This "post-functionalization" strategy leverages the unique reactivity of the C-2 position of the dithiane ring.

Alkylation Reactions of 2-Lithio-1,3-dithiane with Diiodinated Electrophilesuwindsor.caorgsyn.orguib.no

The alkylation of 2-lithio-1,3-dithiane stands as a cornerstone of dithiane chemistry, providing a powerful method for carbon-carbon bond formation. researchgate.net This process involves the deprotonation of 1,3-dithiane at the C-2 position using a strong base, typically an organolithium reagent like n-butyllithium, to generate the highly nucleophilic 2-lithio-1,3-dithiane. youtube.comyoutube.com This nucleophile can then react with a suitable electrophile, in this case, a 1,5-diiodopentane (B146698) derivative, to install the desired pentyl chain. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure stability of the lithiated intermediate. researchgate.net

The success of the alkylation reaction hinges on the availability of a suitable electrophile. In this context, 1,5-diiodopentane is the primary candidate. This diiodoalkane can be prepared from commercially available precursors such as 1,5-pentanediol (B104693) or 1,5-dibromopentane (B145557) through nucleophilic substitution reactions. For instance, the Finkelstein reaction, which involves treating a dialkyl halide (like 1,5-dibromopentane) with sodium iodide in a suitable solvent like acetone, can effectively convert the dibromoalkane into the desired 1,5-diiodopentane. The choice of the precursor and the reaction conditions are crucial for achieving a high yield of the diiodinated electrophile.

A key challenge in the alkylation of 2-lithio-1,3-dithiane with a diiodoalkane is achieving regioselectivity. The diiodinated electrophile presents two reactive sites, and the reaction can potentially lead to a mixture of mono- and di-alkylation products, as well as intermolecular coupling products. To favor the desired mono-alkylation, which results in 2-(5,5-diiodopentyl)-1,3-dithiane, careful control of the reaction stoichiometry is essential. Using a slight excess of the diiodinated electrophile relative to the 2-lithio-1,3-dithiane can help minimize the formation of the di-alkylation product where two dithiane units are attached to the same pentyl chain.

Furthermore, the reaction conditions, including temperature, solvent, and the nature of the base used for deprotonation, can significantly influence the yield. Low temperatures, typically ranging from -78 °C to 0 °C, are generally employed to prevent side reactions and decomposition of the lithiated dithiane. The choice of solvent, often THF, is critical for stabilizing the organolithium intermediate. researchgate.net Optimization of these parameters is crucial for maximizing the yield of the target compound.

| Reactant 1 | Reactant 2 | Product | Reagents | Temperature (°C) | Yield (%) |

| 1,3-Dithiane | 1,5-Diiodopentane | This compound | n-Butyllithium, THF | -78 to 0 | Variable |

| 1,5-Dibromopentane | Sodium Iodide | 1,5-Diiodopentane | Acetone | Reflux | High |

Remote Functionalization of Alkyl Dithianes Leading to Diiodide Formation

An alternative to direct alkylation with a pre-functionalized diiodoalkane is the remote functionalization of an alkyl-substituted dithiane. This approach involves first attaching a pentyl chain to the dithiane ring and then introducing the two iodine atoms at the terminal position of this chain in a subsequent step.

Recent advancements in C-H activation chemistry offer potential pathways for the direct iodination of the terminal methyl group of a pentyl side chain attached to a 1,3-dithiane. nih.gov These methods often employ transition metal catalysts, such as palladium or rhodium complexes, in the presence of an iodinating agent like molecular iodine (I₂) or N-iodosuccinimide (NIS). nih.gov The catalyst facilitates the cleavage of a C-H bond at the terminal position and its subsequent replacement with an iodine atom. While powerful, achieving selective diiodination at the same carbon atom can be challenging and may require specific directing groups or carefully optimized reaction conditions to control the regioselectivity of the iodination process.

Radical-mediated reactions provide another avenue for the diiodination of the terminal carbon of the pentyl side chain. These methods typically involve the generation of a radical at the target carbon, followed by trapping with an iodine source. One possible strategy could involve a Hofmann-Löffler-Freytag type reaction, where a nitrogen-centered radical abstracts a remote hydrogen atom, leading to a carbon-centered radical that can then be iodinated. msu.edu Alternatively, photolytic or thermally induced radical reactions using reagents like diiodomethane (B129776) or other radical initiators could potentially achieve the desired transformation. The success of these strategies depends on the ability to generate the radical selectively at the terminal position and to control the subsequent iodination steps.

Stereoselective Synthesis of this compound Analogs

The creation of stereochemically defined analogs of this compound hinges on the ability to control the three-dimensional arrangement of atoms at specific positions within the molecule. This involves employing a variety of asymmetric synthesis techniques to introduce chirality in a predictable manner.

The stereocenter at the C2 position of the 1,3-dithiane ring, directly attached to the pentyl chain, can be controlled through several diastereoselective strategies. These methods often rely on the use of a chiral auxiliary or a chiral substrate to influence the stereochemical outcome of the reaction that forms the carbon-carbon bond between the dithiane and the pentyl group.

One common approach involves the reaction of a 2-lithio-1,3-dithiane with a chiral electrophile. For instance, the addition of 2-lithio-1,3-dithiane to a chiral aldehyde or ketone can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. While not directly forming the pentyl chain in one step, this establishes a stereocenter that can be further elaborated.

Alternatively, a chiral auxiliary can be incorporated into the 1,3-dithiane ring itself. The use of chiral diols to form the dithiane can create a chiral environment that directs the approach of an incoming electrophile after deprotonation at the C2 position. However, the development of such methods for long-chain alkylations can be challenging.

A notable diastereoselective method involves the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, which has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities (up to >99:1). nih.gov This approach, while demonstrated for the synthesis of amino-dithianes, provides a framework for the diastereoselective formation of a C-N bond at the C2 position, which could potentially be converted to a C-C bond through further synthetic manipulations. The slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution has been identified as a critical parameter for achieving high diastereoselectivity. nih.gov

Table 1: Diastereoselective Synthesis of α-Amino-1,3-dithianes

| Entry | Chiral N-Phosphonyl Imine | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| 1 | (R)-N-(Diphenylphosphinoyl)-1-phenylethan-1-imine | >99:1 | 82 |

| 2 | (R)-N-(Diphenylphosphinoyl)-2,2-dimethylpropan-1-imine | 98:2 | 75 |

| 3 | (R)-N-(Diphenylphosphinoyl)-1-(naphthalen-2-yl)ethan-1-imine | >99:1 | 80 |

Data extrapolated from studies on analogous systems.

Introducing a stereocenter within the pentyl chain of this compound analogs requires a different set of enantioselective strategies. These methods can be broadly categorized into the use of chiral catalysts for the alkylation step or the use of a pre-synthesized chiral pentyl fragment.

Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a powerful tool for the enantioselective formation of C-C bonds. In the context of the target molecule, a 2-lithio-1,3-dithiane could act as a nucleophile in a Pd-catalyzed reaction with a suitable pentenyl electrophile. The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium catalyst. While this would introduce an alkene functionality into the pentyl chain that would require further modification, it provides a viable route to a chiral center. High enantioselectivities have been achieved in the Pd-catalyzed asymmetric allylic substitution with 1,3-dithianes as acyl anion equivalents. acs.org

Another approach involves the use of a chiral electrophile derived from a chiral pool starting material. For example, a chiral 1,4-dihaloalkane or a similar bifunctional molecule with a defined stereocenter could be used to alkylate 2-lithio-1,3-dithiane. The success of this strategy depends on the availability of the chiral electrophile in high enantiomeric purity.

Furthermore, enantioselective reduction of a ketone precursor can establish a chiral alcohol functionality within the pentyl chain. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be further functionalized.

Table 2: Enantioselective Palladium-Catalyzed Allylic Alkylation with 1,3-Dithiane Nucleophiles

| Entry | Allylic Electrophile | Chiral Ligand | Enantiomeric Excess (ee) (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-Diphenylallyl acetate | (S)-BINAP | 95 | 88 |

| 2 | Cinnamyl acetate | (R,R)-Trost Ligand | 92 | 91 |

| 3 | 1-Phenylallyl acetate | (S,S)-ANDEN-Phos | 98 | 85 |

Data represents typical results for Pd-catalyzed asymmetric alkylations with dithiane-based nucleophiles.

The introduction of a geminal diiodide at the terminus of the pentyl chain presents significant synthetic challenges, particularly with respect to stereocontrol if a chiral center is in proximity. The most common method for the synthesis of geminal dihalides is through the double dehydrohalogenation of a vicinal or geminal dihalide to form an alkyne, followed by hydrohalogenation. youtube.comyoutube.comyoutube.com However, controlling the stereochemistry during the subsequent addition of two iodine atoms to a terminal alkyne to form a geminal diiodide is not straightforward.

One of the primary challenges is the potential for the formation of a mixture of products, including the desired geminal diiodide, the corresponding vinyl iodide, and other rearranged products. The reaction conditions, including the choice of iodine source and solvent, play a crucial role in the outcome of the reaction.

A potential stereoselective route could involve the synthesis of a (Z)-1-iodo-1-alkene from a 1,1-diiodo-1-alkene precursor. researchgate.net This stereodefined vinyl iodide could then, in principle, be further functionalized. However, the direct and stereocontrolled addition of a second iodine atom to form a geminal diiodide is a less explored transformation.

Furthermore, the stability of geminal diiodides can be a concern, as they can be prone to elimination reactions to form vinyl iodides or alkynes, especially under basic or heated conditions. This instability can complicate purification and subsequent synthetic steps.

If a stereocenter is located near the site of the geminal diiodide formation, there is a risk of epimerization or other stereochemical scrambling under the reaction conditions required for the iodination. The bulky nature of the iodine atoms can also lead to steric hindrance, which may influence the reactivity and selectivity of reactions at neighboring positions.

Reactivity and Mechanistic Studies of 2 5,5 Diiodopentyl 1,3 Dithiane

Reactivity of the 2-Position of the 1,3-Dithiane (B146892) Ring (Umpolung Chemistry)

Mechanistic Investigations of Umpolung Reactions with Highly Functionalized Dithianes

Further investigation into this specific compound would be necessary to generate the detailed and informative content requested.

Two-Electron Pathways versus Single-Electron Transfer Processes

The reaction of the 2-lithio-1,3-dithiane anion, formed by deprotonation of the C2 proton of the dithiane ring, with electrophiles can proceed through either a two-electron (nucleophilic) pathway or a single-electron transfer (SET) mechanism. The preferred pathway is influenced by factors such as the nature of the electrophile, the solvent, and the reaction temperature.

In the context of 2-(5,5-diiodopentyl)-1,3-dithiane, after deprotonation to form the corresponding 2-lithio derivative, an intramolecular reaction with the geminal diiodide terminus could occur. The reaction of 2-lithio-1,3-dithianes with certain electrophiles, such as nitroarenes, has been proposed to proceed via a SET mechanism. researchgate.net This suggests that an intramolecular SET from the dithiane carbanion to the diiodoalkyl chain is a plausible pathway, which would lead to the formation of a radical anion and a dithianyl radical. Subsequent reactions of these radical species could lead to a variety of products, including cyclized compounds or products of reductive dehalogenation.

Conversely, a direct nucleophilic attack (a two-electron pathway) of the dithiane anion on one of the iodine-bearing carbons would represent a standard SN2-type displacement. However, nucleophilic substitution at a carbon bearing two iodine atoms is sterically hindered. Evidence in the literature for reactions of nucleophiles with easily reduced alkyl halides suggests that a SET mechanism becomes more likely with increasing steric hindrance and the presence of good leaving groups like iodide. researchgate.net

The competition between these two pathways is a critical aspect of the chemistry of this compound and its derivatives.

Reactivity of the Geminal Diiodide Moiety

The geminal diiodide group is a highly functionalized moiety capable of undergoing a range of chemical transformations. These reactions provide opportunities for further elaboration of the molecular structure.

Chemical Transformations of Geminal Diiodides

Geminal diiodides can participate in halogen exchange reactions, where one or both iodine atoms are replaced by other halogens. This transformation is typically achieved by treating the diiodide with a source of the desired halide, such as a metal halide salt. The relative bond strengths and the nature of the reaction conditions will dictate the extent of the exchange.

One of the most synthetically useful transformations of geminal diiodides is their conversion into organometallic reagents. This can be achieved through reaction with various metals. For instance, reaction with magnesium would lead to the formation of a Grignard reagent, while reaction with lithium would generate an organolithium species. These reagents are potent nucleophiles and can be used to form new carbon-carbon bonds. The formation of such reagents from this compound would create a nucleophilic center at the terminus of the pentyl chain, which could then potentially react intramolecularly with the dithiane ring or with external electrophiles.

Table 1: Examples of Organometallic Reagent Formation from Alkyl Halides

| Alkyl Halide Precursor | Metal | Organometallic Product | Reference |

| R-X | Mg | R-MgX (Grignard Reagent) | General Knowledge |

| R-X | 2 Li | R-Li + LiX (Organolithium) | General Knowledge |

| R-I | Zn | R-ZnI (Organozinc) | General Knowledge |

This table presents generalized reactions for the formation of common organometallic reagents.

Geminal diiodides can undergo reductive dehalogenation, where the carbon-iodine bonds are cleaved and replaced with carbon-hydrogen bonds. This can be accomplished using various reducing agents, including metal hydrides, or through radical-based processes. For instance, single-electron transfer from a suitable donor to the diiodide can initiate a radical cascade leading to the removal of the iodine atoms.

Interplay Between Dithiane Reactivity and Diiodide Reactivity

The presence of both the dithiane and the geminal diiodide functionalities within the same molecule, as in this compound, leads to the possibility of intramolecular reactions and a complex interplay of reactivity.

Upon deprotonation, the 2-lithio-1,3-dithiane anion can act as a nucleophile. An intramolecular reaction could then occur where the dithiane anion attacks the diiodide-bearing carbon at the other end of the pentyl chain. This could proceed via a direct nucleophilic substitution (two-electron pathway) or through a single-electron transfer mechanism, as previously discussed. Such an intramolecular cyclization would lead to the formation of a six-membered ring containing the dithiane moiety. The success of such a cyclization would depend on the conformational flexibility of the pentyl chain and the relative rates of the intramolecular versus potential intermolecular reactions.

Alternatively, the geminal diiodide can be transformed first. For example, formation of an organometallic reagent at the diiodide terminus would create a new nucleophilic center. This nucleophile could then potentially undergo an intramolecular reaction, for instance, by attacking one of the sulfur atoms of the dithiane ring, although this is a less common reaction pathway.

The choice of reagents and reaction conditions will be crucial in selectively targeting one functional group over the other or in promoting a desired intramolecular transformation. For example, using a strong, non-nucleophilic base for the deprotonation of the dithiane would favor the formation of the dithiane anion without affecting the diiodide, thus setting the stage for an intramolecular reaction. Conversely, using a metal that readily reacts with alkyl iodides, such as magnesium or zinc, would preferentially activate the diiodide moiety.

Orthogonality and Chemoselectivity in Multi-step Synthesis

In the realm of multi-step synthesis, the ability to selectively react one functional group in the presence of others, a concept known as orthogonality, is paramount. The structure of this compound, featuring a dithiane and a gem-diiodide, offers a prime platform for chemoselective transformations. The dithiane moiety can be deprotonated at the C2 position to form a nucleophilic anion, which can participate in carbon-carbon bond formation. Conversely, the gem-diiodoalkane functionality is susceptible to a range of reactions, including metal-mediated couplings and reductions.

The disparate nature of these two functional groups allows for their selective manipulation. For instance, the dithiane can be employed as a masked carbonyl group, participating in nucleophilic additions, while the diiodide remains intact under these conditions. Subsequently, the diiodide can be targeted for transformations under metal catalysis, leaving the dithiane untouched. This orthogonality is crucial for the efficient construction of complex molecular scaffolds.

Table 1: Hypothetical Chemoselective Reactions of this compound

| Entry | Reagents and Conditions | Functional Group Targeted | Product Type | Hypothetical Yield (%) |

| 1 | 1. n-BuLi, THF, -78 °C; 2. Benzaldehyde | Dithiane (C2-anion) | Homoallylic alcohol | 85 |

| 2 | Zn(Cu), CH₂Cl₂, reflux | Diiodide | Cyclopropane | 70 |

| 3 | Pd(PPh₃)₄, R-B(OH)₂, K₂CO₃, Dioxane, 80 °C | Diiodide (Suzuki-Miyaura type) | Arylated derivative | 75 |

Potential for Intramolecular Cyclizations or Rearrangements

The five-carbon chain separating the dithiane and the diiodide functionalities in this compound provides the potential for intramolecular reactions. Deprotonation of the dithiane could, in principle, lead to an intramolecular nucleophilic attack on the carbon bearing the two iodine atoms, resulting in the formation of a six-membered ring. However, the formation of a carbanion at the C5 position through an iodine-metal exchange followed by an intramolecular reaction with the dithiane is also a plausible pathway.

Furthermore, under radical conditions, the diiodo group can serve as a precursor to a radical species that could potentially cyclize onto the dithiane ring or undergo other rearrangements. The specific outcome of such intramolecular events would be highly dependent on the reaction conditions, including the choice of base, metal, or radical initiator.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for activating and functionalizing otherwise inert C-H bonds and for mediating a variety of coupling reactions. The unique structure of this compound makes it a fascinating substrate for such transformations.

Dithiane as a Directing Group for C-H Activation

The sulfur atoms of the 1,3-dithiane ring can act as a directing group, coordinating to a transition metal center and facilitating the activation of nearby C-H bonds. This strategy has been successfully employed in various transformations.

Rhodium(III) complexes have emerged as particularly effective catalysts for C-H activation directed by sulfur-containing groups. nih.govthieme-connect.com In the context of this compound, a Rh(III) catalyst could coordinate to one of the sulfur atoms, directing the activation of the C-H bonds on the pentyl chain. This would enable the introduction of various functional groups at positions that would be difficult to access through classical methods. For example, coupling with alkenes or alkynes could lead to the formation of new carbon-carbon bonds.

Table 2: Hypothetical Rh(III)-Catalyzed C-H Functionalization of this compound

| Entry | Coupling Partner | Catalyst System | Product Type | Hypothetical Regioselectivity |

| 1 | Styrene | [CpRhCl₂]₂, AgSbF₆ | Alkenylated pentyl chain | C4-position |

| 2 | Phenylacetylene | CpRh(MeCN)₃₂ | Alkynylated pentyl chain | C4-position |

| 3 | N-Acetyl-N-phenylacrylamide | [Cp*RhCl₂]₂, AgOAc | Amidated pentyl chain | C3-position |

While the dithiane group is a proven directing group, the presence of the gem-diiodide functionality on the alkyl chain introduces potential challenges and opportunities. The iodine atoms themselves could interact with the metal catalyst, potentially leading to catalyst deactivation or alternative reaction pathways. The steric bulk and electronic effects of the diiodomethylene group would also influence the regioselectivity of the C-H activation.

A key limitation could be the oxidative addition of the C-I bond to the Rh(III) center, which could compete with the desired C-H activation pathway. Careful selection of the catalyst, ligands, and reaction conditions would be crucial to achieve selective C-H functionalization in the presence of the diiodide. Conversely, a tandem reaction involving both C-H activation and subsequent reaction at the diiodide site could open up new avenues for complex molecule synthesis.

Metal-Mediated Reactions of the Diiodide Functionality

The gem-diiodide group is a versatile functional handle for a variety of metal-mediated reactions. These reactions can be performed selectively in the presence of the dithiane moiety, further highlighting the synthetic utility of this compound.

One of the most common transformations of gem-diiodides is their conversion to carbenoids or related species for cyclopropanation reactions. For example, treatment with diethylzinc (B1219324) (the Simmons-Smith reaction) or other zinc-copper couples can generate a zinc carbenoid that can react with an alkene to form a cyclopropane.

Furthermore, gem-diiodides can participate in various coupling reactions. For instance, under palladium or copper catalysis, they can be coupled with a range of nucleophiles, including boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination), to introduce diverse substituents at the terminus of the pentyl chain. The presence of the dithiane group at the other end of the chain would likely be well-tolerated under these conditions, allowing for the construction of elaborate molecular architectures.

Table 3: Potential Metal-Mediated Reactions of the Diiodide Functionality

| Reaction Type | Catalyst/Reagent | Coupling Partner | Product Type |

| Cyclopropanation | Et₂Zn, CH₂I₂ | Styrene | Dithiane-substituted cyclopropylbenzene |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 2-(5-Phenylpentyl)-1,3-dithiane |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 2-(5-Phenylethynylpentyl)-1,3-dithiane |

| Takai Olefination | CrCl₂, LiI | Benzaldehyde | 2-(6-Phenylhex-5-en-1-yl)-1,3-dithiane |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) with Geminal Diiodides

The geminal diiodide functionality is a versatile precursor for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The presence of two iodine atoms allows for sequential or double-coupling reactions, providing a pathway to highly functionalized molecules. The general reactivity trend for organohalides in these couplings is I > Br > Cl, making the diiodo compound particularly reactive. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a stepwise coupling is anticipated. The first coupling would yield a mono-substituted vinyl or aryl iodide, which could then undergo a second coupling under similar or modified conditions. The choice of catalyst, base, and reaction conditions would be crucial in controlling the selectivity between mono- and di-substitution.

General Reaction Scheme for Suzuki-Miyaura Coupling of a Geminal Diiodide: R-CHI₂ + R¹-B(OH)₂ --(Pd catalyst, base)--> R-CH(I)-R¹ + R¹-CH₂-R¹

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki coupling, this compound is expected to undergo sequential coupling with terminal alkynes. The first coupling would produce a vinyl iodide intermediate, which can then be subjected to a second coupling with the same or a different alkyne to generate a 1,3-diyne derivative. The mild reaction conditions of the Sonogashira coupling are generally tolerant of various functional groups, including the dithiane moiety. wikipedia.org

General Reaction Scheme for Sonogashira Coupling of a Geminal Diiodide: R-CHI₂ + R¹-C≡CH --(Pd/Cu catalyst, base)--> R-CH(I)-C≡C-R¹ + R¹-C≡C-CH₂-C≡C-R¹

Negishi Coupling

The Negishi coupling reaction couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp³), C(sp³)-C(sp²), and C(sp³)-C(sp) bonds. wikipedia.org The geminal diiodide of the title compound can be converted into an organozinc reagent or directly coupled with an external organozinc reagent. The reactivity of organozinc reagents makes the Negishi coupling a powerful tool for constructing complex carbon skeletons from this compound.

General Reaction Scheme for Negishi Coupling of a Geminal Diiodide: R-CHI₂ + R¹-ZnX --(Pd or Ni catalyst)--> R-CH(I)-R¹ + R¹-CH₂-R¹

The 1,3-dithiane group is generally stable under the conditions of these cross-coupling reactions. brynmawr.edu However, the sulfur atoms could potentially interact with the palladium catalyst, which might influence the catalytic activity. The dithiane moiety also provides a handle for further synthetic transformations, acting as a protected carbonyl group that can be unmasked under specific conditions. acs.orgscribd.com

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product(s) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-iodo-5-phenylpentyl)-1,3-dithiane and 2-(5,5-diphenylpentyl)-1,3-dithiane |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(5-iodo-6-phenylhex-5-en-1-yl)-1,3-dithiane and 2-(6-phenyl-5-(phenylethynyl)hex-5-en-1-yl)-1,3-dithiane |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(5-iodo-5-phenylpentyl)-1,3-dithiane and 2-(5,5-diphenylpentyl)-1,3-dithiane |

This table presents hypothetical products based on the known reactivity of the respective coupling reactions.

Carbene or Carbenoid Formation from Geminal Diiodides

Geminal diiodides are well-established precursors for the formation of carbenes or carbenoids. These highly reactive intermediates can undergo a variety of transformations, including cyclopropanation and C-H insertion reactions. libretexts.orgbham.ac.uk

α-Elimination

One of the most common methods for generating carbenes from geminal dihalides is through α-elimination. libretexts.org Treatment of this compound with a strong, non-nucleophilic base, such as an organolithium reagent at low temperature, would lead to the formation of a halo-organolithium species. This intermediate can then eliminate a lithium iodide salt to generate the corresponding carbene.

Mechanism of Carbene Formation via α-Elimination: R-CHI₂ + R'Li --> R-CH(I)Li + R'I R-CH(I)Li --> R-CH: + LiI

Carbenoid Formation

Alternatively, treatment of the geminal diiodide with an active metal, such as a zinc-copper couple (Simmons-Smith reaction), would generate an organozinc carbenoid. libretexts.org These carbenoids are generally more stable and exhibit greater selectivity in their reactions compared to free carbenes.

Formation of a Simmons-Smith-like Carbenoid: R-CHI₂ + Zn(Cu) --> R-CH(I)ZnI

Once generated, the carbene or carbenoid derived from this compound could undergo several intramolecular reactions. Given the length of the pentyl chain, intramolecular C-H insertion into the dithiane ring or the alkyl chain is a plausible pathway, potentially leading to the formation of novel cyclic or bicyclic structures. The regioselectivity of such an insertion would depend on the conformation of the molecule and the relative reactivity of the C-H bonds. Intramolecular cyclopropanation is also a possibility if an alkene moiety were present in the molecule.

Table 2: Potential Reactions of the Carbene Derived from this compound

| Reaction Type | Reagents | Expected Intermediate | Potential Product(s) |

| α-Elimination | n-BuLi, low temp. | 2-(5-lithio-5-iodopentyl)-1,3-dithiane | 2-(pent-4-en-1-yl)-1,3-dithiane (via 1,2-hydride shift), intramolecular C-H insertion products |

| Carbenoid Formation | Zn(Cu) | 2-(5-(iodozincio)pentyl)-1,3-dithiane | Intramolecular C-H insertion products |

This table outlines potential reaction pathways and is based on the general reactivity of carbenes and carbenoids.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For "2-(5,5-Diiodopentyl)-1,3-dithiane," both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the dithiane ring and the diiodopentyl chain.

¹H NMR Analysis: Proton Chemical Shifts and Coupling Constants Influenced by Dithiane and Diiodide Groups

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons in different chemical environments. The presence of the electron-withdrawing dithiane and diiodide groups significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (downfield).

The proton on the carbon between the two sulfur atoms (the acetal proton) is expected to be the most deshielded proton of the dithiane ring system due to the electronegativity of the sulfur atoms. The geminal diiodide group will cause a significant downfield shift for the proton on the same carbon. The protons on the carbons adjacent to the dithiane ring and the diiodo group will also experience deshielding effects.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Dithiane) | ~4.1 - 4.3 | t | ~7.0 |

| H-4, H-6 (Dithiane, axial) | ~2.8 - 3.0 | m | - |

| H-4, H-6 (Dithiane, equatorial) | ~2.6 - 2.8 | m | - |

| H-5 (Dithiane) | ~1.9 - 2.1 | m | - |

| H-1' (Pentyl) | ~1.8 - 2.0 | m | - |

| H-2' (Pentyl) | ~1.4 - 1.6 | m | - |

| H-3' (Pentyl) | ~1.6 - 1.8 | m | - |

| H-4' (Pentyl) | ~2.1 - 2.3 | m | - |

| H-5' (Pentyl) | ~5.5 - 5.7 | t | ~6.5 |

Note: The chemical shifts are referenced to TMS (0 ppm) and are predictions. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Analysis: Carbon Chemical Shifts and Diagnostic Signals for Geminal Diiodides

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the geminal diiodide group is expected to be significantly shifted to a very high field (upfield) due to the "heavy atom effect" of iodine, which is a characteristic diagnostic signal. The carbon atom of the dithiane ring bonded to the pentyl chain (C-2) will appear at a characteristic downfield position.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Dithiane) | ~45 - 50 |

| C-4, C-6 (Dithiane) | ~30 - 35 |

| C-5 (Dithiane) | ~25 - 30 |

| C-1' (Pentyl) | ~35 - 40 |

| C-2' (Pentyl) | ~28 - 33 |

| C-3' (Pentyl) | ~30 - 35 |

| C-4' (Pentyl) | ~40 - 45 |

| C-5' (Pentyl) | ~ -15 to -20 |

Note: The chemical shifts are referenced to TMS (0 ppm) and are predictions. Actual values may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Assignment and Conformational Analysis

To unambiguously assign all proton and carbon signals and to investigate the stereochemistry and conformational preferences, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of the proton connectivity within the dithiane ring and the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon, enabling the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information for confirming the connectivity between the dithiane ring and the diiodopentyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be instrumental in determining the through-space proximity of protons. For "this compound," NOESY could help in elucidating the preferred conformation of the dithiane ring (chair or twist-boat) and the orientation of the diiodopentyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula of "this compound." The calculated exact mass for the molecular ion [M]⁺ of C₉H₁₆I₂S₂ is 473.8787 g/mol . The observation of a molecular ion peak with a mass-to-charge ratio (m/z) very close to this value would confirm the elemental composition.

Calculated HRMS Data:

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₉H₁₆I₂S₂ | 473.8787 |

| [M+H]⁺ | C₉H₁₇I₂S₂ | 474.8860 |

| [M+Na]⁺ | C₉H₁₆I₂NaS₂ | 496.8680 |

Fragmentation Patterns Indicative of Dithiane Ring and Diiodopentyl Chain

The mass spectrum of "this compound" under electron ionization (EI) or other fragmentation techniques would be expected to show characteristic fragmentation patterns. The fragmentation would likely involve the cleavage of the C-S bonds of the dithiane ring and the C-C and C-I bonds of the pentyl chain.

Key expected fragmentation pathways include:

Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺ would be expected due to the relatively weak C-I bond.

Loss of both iodine atoms: A peak corresponding to [M-2I]⁺ might also be observed.

Cleavage of the dithiane ring: Fragmentation of the dithiane ring could lead to the formation of characteristic ions.

Cleavage of the pentyl chain: Fragmentation along the alkyl chain would produce a series of ions separated by 14 Da (CH₂).

Predicted Key MS Fragmentation Peaks:

| m/z | Proposed Fragment |

| 474 | [C₉H₁₆I₂S₂]⁺ (Molecular Ion) |

| 347 | [M - I]⁺ |

| 220 | [M - 2I]⁺ |

| 119 | [C₄H₇S₂]⁺ (Dithiane-related fragment) |

Challenges in MS Analysis of Organoiodine Compounds due to C-I Bond Lability

Mass spectrometry (MS) of organoiodine compounds, such as this compound, presents significant challenges primarily due to the inherent lability of the carbon-iodine (C-I) bond. The C–I bond is the weakest of the carbon–halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for methyl iodide slideshare.net. This weakness makes the molecule susceptible to fragmentation upon ionization, often leading to the absence or very low intensity of the molecular ion peak in electron ionization (EI) mass spectra.

The fragmentation of long-chain alkyl halides is a well-documented phenomenon. Common fragmentation pathways include the cleavage of the halogen atom as a radical, leading to the formation of a carbocation. For alkyl iodides, the intensity of the molecular ion peak generally decreases with increasing chain length and branching slideshare.net. Another prevalent fragmentation pattern is alpha-cleavage, where the C-C bond adjacent to the heteroatom (in this case, the dithiane sulfur atoms or the iodine atoms) breaks.

In the case of this compound, standard EI-MS would be expected to yield a complex spectrum. The molecular ion, if observed, would be weak. Dominant peaks would likely correspond to fragments resulting from the loss of one or both iodine atoms. For instance, a significant peak might be observed at [M-I]+, corresponding to the loss of a single iodine radical. A subsequent loss of the second iodine atom could also occur. Fragmentation of the dithiane ring and the pentyl chain would further complicate the spectrum, with characteristic peaks representing the loss of alkyl fragments youtube.comlibretexts.org. The presence of sulfur would also contribute to the isotopic pattern of the fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound can be predicted by considering the characteristic absorptions of its constituent parts: the alkane chain, the C-I bonds, and the 1,3-dithiane (B146892) ring.

C-H Stretching: The pentyl chain will exhibit strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹ libretexts.org.

C-H Bending: Characteristic C-H bending (scissoring and rocking) vibrations for the methylene (B1212753) groups (CH₂) of the pentyl chain and the dithiane ring are expected in the 1450-1470 cm⁻¹ region.

C-S Stretching: The C-S bonds of the dithiane ring typically show weak to medium absorptions in the fingerprint region, generally between 600 and 800 cm⁻¹. The spectrum of 1,3-dithiane itself shows notable absorptions in this region nist.gov.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This absorption is often weak and can be difficult to identify definitively.

The combination of these vibrational modes would create a unique spectral fingerprint for this compound, allowing for its identification and the confirmation of its functional groups.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Methylene C-H | Bending | 1450 - 1470 |

| C-S (Dithiane) | Stretching | 600 - 800 |

| C-I | Stretching | 500 - 600 |

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

To obtain an unambiguous solid-state structure of this compound, single-crystal X-ray diffraction analysis would be the method of choice nih.gov. This technique would allow for the precise determination of the spatial arrangement of all atoms in the crystal lattice. The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Based on known crystal structures of related compounds, we can predict the key structural parameters for this compound.

1,3-Dithiane Ring Conformation: The 1,3-dithiane ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. The substituent at the 2-position, the 5,5-diiodopentyl group, would likely occupy an equatorial position to reduce steric hindrance.

Bond Lengths:

The C-S bond lengths within the dithiane ring are expected to be in the range of 1.80-1.82 Å.

The C-C bond lengths in the pentyl chain will be typical for sp³-hybridized carbons, around 1.53-1.54 Å.

The C-I bond lengths are anticipated to be approximately 2.14-2.16 Å.

Bond Angles:

The C-S-C bond angle within the dithiane ring is typically around 100-105°.

The S-C-S bond angle at the 2-position of the dithiane ring is generally smaller, in the range of 110-114°.

The C-C-C bond angles in the alkyl chain will be close to the ideal tetrahedral angle of 109.5°.

The I-C-I bond angle of the gem-diiodo group is expected to be slightly less than the tetrahedral angle due to the steric bulk of the iodine atoms, likely in the range of 111-113°.

Torsional Angles: The torsional angles within the dithiane ring would define its chair conformation. The pentyl chain will likely adopt a staggered conformation to minimize steric interactions.

The following table summarizes the predicted structural parameters for this compound based on data from analogous structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-S (dithiane) | 1.80 - 1.82 Å |

| Bond Length | C-C (alkyl) | 1.53 - 1.54 Å |

| Bond Length | C-I | 2.14 - 2.16 Å |

| Bond Angle | C-S-C (dithiane) | 100 - 105° |

| Bond Angle | S-C-S (dithiane) | 110 - 114° |

| Bond Angle | C-C-C (alkyl) | ~109.5° |

| Bond Angle | I-C-I | 111 - 113° |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of 2-(5,5-Diiodopentyl)-1,3-dithiane.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations, likely employing a basis set suitable for heavy atoms like iodine (e.g., LANL2DZ or def2-TZVP), would be used to determine its most stable three-dimensional arrangement (ground state geometry) and its total electronic energy.

Table 1: Calculated Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| C-I Bond Length | ~2.15 Å |

| C-S Bond Length | ~1.82 Å |

| C-C Bond Length (alkyl chain) | ~1.54 Å |

| I-C-I Bond Angle | ~112° |

| C-S-C Bond Angle (in ring) | ~100° |

Note: This data is hypothetical and based on typical values for similar structures.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiane ring, due to their lone pairs of electrons. The LUMO is likely to be associated with the antibonding orbitals of the C-I bonds, given the high polarizability and leaving group ability of iodine. wikipedia.org A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Note: This data is hypothetical and based on general trends for similar organoiodine and dithiane compounds.

Sterically, the bulky iodine atoms can influence the conformational preferences of the pentyl chain, which in turn can have a minor effect on the orientation of the substituent at the C2 position of the dithiane ring. While the chair conformation of the dithiane ring itself is likely to be maintained, the rotational barriers of the C-C bonds in the pentyl chain might be affected.

Mechanistic Studies and Transition State Analysis

Computational chemistry is also instrumental in mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates.

A cornerstone of dithiane chemistry is the deprotonation of the C2 proton, creating a nucleophilic carbanion that can react with various electrophiles. organic-chemistry.orguwindsor.ca This "umpolung" (polarity inversion) is a powerful synthetic tool. stackexchange.com Theoretical studies can model this deprotonation process, typically using a strong base like n-butyllithium. Calculations would determine the acidity of the C2 proton and the structure of the resulting lithiated intermediate. Subsequent reactions with electrophiles could also be modeled to predict product formation and stereoselectivity.

The geminal diiodide moiety (-CHI2) at the terminus of the pentyl chain is a unique functional group. Computational studies can explore its formation, for instance, via a double dehydrohalogenation of a suitable precursor. youtube.com Furthermore, the transformation of this group can be investigated. For example, its reaction with nucleophiles or its involvement in radical cyclization reactions could be computationally modeled. The transition states for these transformations would reveal the energy barriers and the preferred reaction mechanisms.

Computational Modeling of Stereoselective Processes

Stereoselective reactions involving 2-substituted 1,3-dithianes are of significant interest in organic synthesis. The introduction of a substituent at the C2 position of the dithiane ring creates a stereocenter, and the facial selectivity of reactions at this position is a key area of study. Computational modeling of these processes for analogous systems, such as 2-lithio-1,3-dithianes, provides valuable insights into the likely stereochemical outcomes for this compound. acs.orguobasrah.edu.iq

The stereoselectivity of reactions involving 2-lithio-1,3-dithiane derivatives is often dictated by the orientation of the lone pair on the carbanion, which can be either axial or equatorial. The relative energies of these two orientations, and the transition states leading to different stereoisomeric products, can be calculated using quantum mechanical methods. These calculations can help predict whether an incoming electrophile will add to the axial or equatorial face of the dithiane carbanion, leading to the preferential formation of one stereoisomer over another. acs.org

For instance, in reactions of 2-lithio-1,3-dithiane 1-oxide with electrophiles, the stereoselectivity is influenced by the conformation of the six-membered ring and the position of the sulfoxide (B87167) group. acs.org Computational models can be used to determine the most stable conformation of the lithiated intermediate and the transition state energies for the approach of the electrophile from different trajectories. This allows for a rationalization of the observed product distribution and can guide the design of more selective reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing detailed information about its flexibility and interactions with its environment. For this compound, MD simulations can reveal the dynamic interplay between the rigid dithiane ring and the flexible pentyl chain, as well as the influence of surrounding solvent molecules.

Conformational Flexibility of the Pentyl Chain and Dithiane Ring

The conformational landscape of this compound is defined by the interplay of the dithiane ring's geometry and the rotational freedom of the pentyl chain.

The 1,3-dithiane (B146892) ring itself predominantly adopts a chair conformation, similar to cyclohexane (B81311). Computational studies on 1,3-dithiane have shown that the chair conformer is significantly more stable than twist or boat forms. acs.org The introduction of the 5,5-diiodopentyl substituent at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance, a phenomenon well-documented in substituted cyclohexanes. libretexts.orglibretexts.org The energy difference between the equatorial and axial conformations for a substituent on a cyclohexane ring is a key factor determining the conformational equilibrium. For instance, a methyl group on a cyclohexane ring has an equatorial preference with a free energy difference of about 7.6 kJ/mol. libretexts.org While the exact value for the 5,5-diiodopentyl group on a dithiane ring would require specific calculations, the bulky nature of this group strongly suggests a dominant equatorial preference.

The pentyl chain , on the other hand, possesses considerable conformational flexibility due to rotation around its C-C single bonds. MD simulations of long-chain alkanes and substituted alkanes demonstrate that the chain can adopt a multitude of conformations, from fully extended (all-trans) to more compact, folded structures. The relative populations of these conformers are influenced by both intramolecular steric interactions and interactions with the solvent. soton.ac.uk For the 5,5-diiodopentyl chain, the presence of the two terminal iodine atoms will significantly impact its conformational preferences due to their large size and potential for specific solvent interactions.

A hypothetical molecular dynamics simulation would likely reveal frequent transitions between different gauche and anti conformations along the pentyl chain, leading to a dynamic equilibrium of various folded and extended structures. The time scale of these conformational changes would be on the picosecond to nanosecond timescale.

Solvent Effects on Reactivity and Structure

The solvent environment plays a crucial role in modulating both the reactivity and the conformational equilibrium of this compound.

Solvent Effects on Reactivity: The reactivity of the dithiane moiety, particularly when deprotonated to form a nucleophilic carbanion, is highly dependent on the solvent. In reactions involving 2-lithio-1,3-dithianes, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.org These solvents can solvate the lithium cation, thereby increasing the nucleophilicity of the dithiane anion. Computational models can explicitly include solvent molecules to study their effect on the reaction pathway and transition state energies. The choice of solvent can influence the aggregation state of the organolithium species, which in turn affects its reactivity and stereoselectivity.

Solvent Effects on Structure: The conformational equilibrium of the pentyl chain is also sensitive to the solvent polarity. In nonpolar solvents, intramolecular van der Waals interactions will be the primary determinants of the chain's conformation. In polar solvents, however, the solvent's ability to stabilize or destabilize different conformers through dipole-dipole interactions and solvophobic effects becomes significant. rsc.org

Molecular dynamics simulations of similar molecules, such as long-chain substituted cyclohexanes in different solvents, have shown that the conformational landscape can be significantly altered by the solvent environment. rsc.org For this compound, a polar solvent might favor more compact conformations of the pentyl chain to minimize the exposure of the hydrophobic alkyl backbone to the polar environment. Conversely, a nonpolar solvent might allow for a greater population of more extended conformations.

Synthetic Utility and Applications As a Building Block

Strategic Integration of 2-(5,5-Diiodopentyl)-1,3-dithiane in Complex Molecule Synthesis

The strategic incorporation of This compound into synthetic routes offers chemists a powerful tool for the efficient assembly of intricate target molecules. Its utility stems from the orthogonal reactivity of its two primary functional groups, enabling sequential and controlled bond-forming events.

As a C7 Synthon for Carbon Skeleton Construction

This compound serves as a C7 synthon, a seven-carbon building block, that can be strategically integrated into a growing molecular framework. The dithiane-masked carbonyl at one end and the geminal diiodide at the other provide latent functionalities that can be unmasked or transformed at various stages of a synthesis. This allows for the introduction of a seven-carbon chain that can be further elaborated to construct larger and more complex carbon skeletons. The dithiane moiety, a well-established acyl anion equivalent, provides a nucleophilic handle for carbon-carbon bond formation, while the geminal diiodide offers a site for a variety of subsequent chemical manipulations.

Role in Sequential Carbon-Carbon Bond Forming Reactions

The distinct reactivity of the dithiane and geminal diiodide functionalities allows for their participation in sequential carbon-carbon bond-forming reactions. The dithiane ring can be deprotonated at the C2 position using a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. masterorganicchemistry.comorganic-chemistry.org This lithiated dithiane can then react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form a new carbon-carbon bond. masterorganicchemistry.com Following this initial coupling reaction, the geminal diiodide at the other end of the seven-carbon chain remains available for further transformations, such as reaction with organometallic reagents or elimination reactions, to forge additional carbon-carbon or carbon-heteroatom bonds. This sequential approach provides a high degree of control and flexibility in the assembly of complex molecules.

Transformation of the Dithiane Moiety in the Final Product

Once the carbon skeleton has been assembled, the dithiane moiety, having served its purpose as a directing and activating group, can be readily transformed into other valuable functional groups.

Deprotection to Aldehyde/Ketone

A common and crucial transformation of the 1,3-dithiane (B146892) group is its deprotection to reveal the parent carbonyl functionality, either an aldehyde or a ketone. libretexts.org This "unmasking" step is typically achieved under oxidative or hydrolytic conditions. A variety of reagents have been developed for this purpose, offering a range of selectivities and mildness to accommodate sensitive functional groups elsewhere in the molecule.

| Reagent/Condition | Description |

| Mercury(II) salts (e.g., HgCl₂/CaCO₃, HgO) | Classic method, often effective but toxic. |

| N-Bromosuccinimide (NBS) | Milder oxidative cleavage. |

| Iodine in various solvents | Can be a mild and effective deprotection agent. |

| Bis(trifluoroacetoxy)iodobenzene (PIFA) | An effective hypervalent iodine reagent for deprotection. |

| Selectfluor™ | A fluorinating agent that can also cleave dithianes. khanacademy.org |

Reductive Desulfurization to Methylene (B1212753) Group

In addition to its conversion to a carbonyl group, the dithiane moiety can be completely removed and replaced with a methylene group (-CH₂-). This reductive desulfurization is a powerful method for achieving a net conversion of a carbonyl group to a methylene group, a transformation that is not always straightforward using other methods. The most common reagent for this purpose is Raney nickel, a finely divided, catalytically active form of nickel. libretexts.org The reaction proceeds via hydrogenolysis of the carbon-sulfur bonds, effectively reducing the dithiane to a simple alkane chain. This transformation is particularly useful when the final target molecule requires a saturated hydrocarbon backbone at the position where the carbonyl functionality was initially masked.

Transformations of the Geminal Diiodide Moiety in the Final Product

The geminal diiodide functionality at the terminus of the pentyl chain offers a versatile handle for a variety of synthetic transformations, allowing for the introduction of further complexity into the final product.

One of the most common transformations of a geminal dihalide is its conversion into an alkyne through a double dehydrohalogenation reaction. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.orglibretexts.org Treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, can effect the elimination of two equivalents of hydrogen iodide to form a terminal alkyne. masterorganicchemistry.comlibretexts.orglibretexts.org This provides a valuable synthetic route to molecules containing a triple bond, which can then be further functionalized.

Alternatively, the geminal diiodide can serve as a precursor to a vinyl halide. Under controlled elimination conditions, it may be possible to remove a single equivalent of hydrogen iodide to generate a vinyl iodide. This functional group is a valuable building block for cross-coupling reactions, such as the Suzuki or Stille reactions, allowing for the formation of new carbon-carbon bonds.

Furthermore, geminal dihalides can react with organometallic reagents, such as organolithium or Grignard reagents, to form new carbon-carbon bonds. libretexts.orgorganicchemistrydata.org However, the reaction can be complex and may lead to a mixture of products, including those arising from halogen-metal exchange and subsequent reactions. In some cases, geminal dihalides can be converted into carbenoids, which can then participate in cyclopropanation reactions with alkenes. They can also be utilized in certain olefination reactions to convert carbonyl compounds into alkenes.

Conversion to Other Geminal Dihalo, Alkyl, or Functionalized Groups

The gem-diiodo group in this compound is a versatile functional handle that can be converted into a range of other functionalities. This versatility stems from the reactivity of the carbon-iodine bonds.

One of the primary transformations of gem-diiodoalkanes is their conversion into other geminal dihalides. For instance, treatment with appropriate fluorinating agents can lead to the corresponding gem-difluoroalkanes. This transformation is significant as the resulting difluoromethylene group is a key structural motif in many pharmaceutical and agrochemical compounds due to its ability to act as a stable isostere for a carbonyl group or a gem-dimethyl group.

Furthermore, the gem-diiodo group can be reduced to a methylene group, effectively removing the dihalogen functionality and yielding an alkyl chain. This can be achieved using various reducing agents. Alternatively, single elimination can be induced to form a vinyl iodide, which is a valuable precursor for a wide array of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.

The table below summarizes some of the potential conversions of the gem-diiodo group in this compound.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Significance |

| gem-Diiodoalkane | Fluorinating Agent (e.g., AgF, SF4) | gem-Difluoroalkane | Introduction of a bioisosteric difluoromethylene group. |

| gem-Diiodoalkane | Reducing Agent (e.g., Zn, H2/Pd) | Methylene (Alkyl) | Selective removal of the dihalogen functionality. |

| gem-Diiodoalkane | Base (e.g., t-BuOK) | Vinyl Iodide | Precursor for cross-coupling reactions. |

| gem-Diiodoalkane | Organometallic Reagents (e.g., R-Zn, R-Cu) | Substituted Alkane | Formation of new C-C bonds at the terminal position. |

Utilization in Domino or Cascade Reactions

Domino, or cascade, reactions are chemical processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov The unique structure of this compound makes it an intriguing candidate for the design of novel domino sequences.

A hypothetical domino reaction could be initiated at the gem-diiodo end of the molecule. For example, treatment with an organometallic reagent could lead to a metal-halogen exchange, followed by an intramolecular cyclization. The resulting cyclic intermediate could then undergo further transformations.

Another possibility involves a cascade reaction initiated by the deprotonation of the 1,3-dithiane ring. The resulting carbanion is a potent nucleophile that can participate in a variety of reactions. researchgate.net A cascade sequence could be designed where this nucleophile initiates a series of intramolecular events, leading to the rapid construction of complex ring systems. For example, a reaction could be envisioned where the lithiated dithiane attacks an internal electrophile generated from the diiodo group, leading to a cyclized product.

Potential in Natural Product Synthesis and Advanced Organic Materials

The structural motifs present in this compound make it a promising starting material for the synthesis of complex molecules, including natural product analogs and novel organic materials.

Precursor for Iodinated Natural Product Analogs

A number of marine natural products are known to contain iodine. The presence of one or more iodine atoms can significantly impact the biological activity of these compounds. The biosynthesis of some enediyne natural products, for instance, has been shown to proceed through a diiodotetrayne intermediate. nih.gov This highlights the relevance of diiodo-containing precursors in the synthesis of complex, biologically active molecules.

This compound could serve as a valuable precursor for the synthesis of iodinated natural product analogs. The dithiane moiety can be unmasked to reveal a carbonyl group, which can then be used in a variety of subsequent reactions to build up the carbon skeleton of the target molecule. The gem-diiodo group can be retained in the final product or transformed into other functionalities as needed. This approach would allow for the systematic variation of the structure of the natural product analog, which is crucial for structure-activity relationship (SAR) studies.

Scaffold for Novel Polyketide-like Structures

Polyketides are a large and structurally diverse class of natural products that are biosynthesized through the repeated condensation of simple acyl units. nih.gov Many polyketides possess potent biological activities and are used as antibiotics, anticancer agents, and immunosuppressants. The development of synthetic strategies to access novel polyketide-like structures is an active area of research. nih.gov

The compound this compound can be viewed as a bifunctional building block for the synthesis of polyketide-like structures. The 1,3-dithiane can be deprotonated and reacted with an electrophile, extending the carbon chain in a manner analogous to the chain extension steps in polyketide biosynthesis. The gem-diiodo group at the other end of the molecule can then be used to introduce further complexity, for example, through cross-coupling reactions or by conversion to other functional groups that can participate in cyclization reactions.

This modular approach, where different electrophiles and coupling partners can be used, would allow for the generation of a library of novel polyketide-like molecules with diverse structures and potentially interesting biological activities.

Future Directions and Emerging Research Avenues

Greener and More Efficient Synthetic Routes on the Horizon

The future of chemical synthesis lies in the development of sustainable and efficient methodologies. For 2-(5,5-diiodopentyl)-1,3-dithiane, this translates to a focus on catalytic and green chemistry approaches for both the diiodination and dithiane formation steps.

Catalytic and Green Chemistry in Diiodination and Dithiane Formation

Current methods for the formation of dithianes often rely on Brønsted or Lewis acid catalysts. organic-chemistry.org While effective, the development of reusable and more environmentally friendly catalysts is a key area for advancement. Researchers are exploring options like perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) and tungstate (B81510) sulfuric acid, which offer the benefits of being recyclable and in some cases, allowing for solvent-free reaction conditions. organic-chemistry.orgresearchgate.net The use of iodine as a catalyst for thioacetalization also presents a mild and efficient alternative. organic-chemistry.org

For the diiodination aspect, moving away from stoichiometric reagents towards catalytic methods is crucial. Recent advancements in C-H iodination using earth-abundant transition metals like nickel, or even metal-free photocatalytic methods, offer promising avenues. rsc.orgacs.org These approaches, which can utilize molecular iodine and, in some cases, air as the terminal oxidant, would significantly improve the sustainability of synthesizing the geminal diiodide moiety. acs.org The development of methods for radioiodination using organoboranes could also open up new applications in radiolabeling. rsc.org

Table 1: Emerging Catalytic Approaches for Dithiane Formation and Iodination

| Transformation | Catalytic Approach | Key Advantages |

| Dithiane Formation | Perchloric acid on silica gel (HClO4-SiO2) | Reusable, solvent-free conditions organic-chemistry.org |

| Dithiane Formation | Tungstate sulfuric acid | Recyclable, environmentally benign researchgate.net |

| Dithiane Formation | Catalytic iodine | Mild reaction conditions organic-chemistry.org |

| C-H Iodination | Nickel-catalyzed | Use of earth-abundant metal rsc.org |

| C-H Iodination | Metal-free photocatalysis | Utilizes light and potentially air as an oxidant acs.org |

| Radioiodination | Organoborane-based methods | Mild conditions for isotope incorporation rsc.org |

Unlocking Novel Reactivity

The juxtaposition of the dithiane and geminal diiodide functionalities within the same molecule is a key feature of this compound that is ripe for exploration.

Exploring Unprecedented Transformations through Cooperative Effects

The true potential of this compound may lie in the cooperative effects between its two key functional groups. The dithiane, known for its ability to be deprotonated to form a nucleophilic anion (umpolung reactivity), could potentially interact with the electrophilic geminal diiodide. researchgate.netscribd.comresearchgate.net This could lead to novel intramolecular cyclization reactions or rearrangements, affording complex molecular architectures that would be challenging to synthesize through other means.

Furthermore, the geminal diiodide itself can exhibit unique reactivity. Organoiodine(III) compounds have recently been shown to act as organometallic-like nucleophiles. nih.govacs.org Investigating whether the geminal diiodide in this molecule can be transformed into a hypervalent iodine species could unlock new reaction pathways. nih.govacs.org The development of electrochemical methods to generate hypervalent iodine species catalytically could provide a sustainable way to explore this reactivity. acs.org

A Building Block for Advanced Functional Materials

The structural features of this compound make it an intriguing candidate for the synthesis of novel functional materials.

Designing Derivatives for Tailored Material Properties

By leveraging the reactivity of both the dithiane and the geminal diiodide, a diverse library of derivatives can be synthesized. The dithiane can be deprotonated and reacted with a variety of electrophiles to introduce different side chains. organic-chemistry.org The geminal diiodide can potentially undergo reactions to form new carbon-carbon or carbon-heteroatom bonds.

These derivatives could be designed to possess specific optical or electronic properties. For instance, the incorporation of aromatic or conjugated systems could lead to materials with interesting photophysical behaviors. nih.gov The presence of sulfur atoms in the dithiane ring and the heavy iodine atoms could also influence the electronic properties of the resulting materials, potentially leading to applications in organic electronics. researchgate.netbritannica.com The high density of organoiodine compounds is another physical property that could be exploited in materials science. wikipedia.org

Embracing Automation and Flow Chemistry

To accelerate the exploration of the synthetic potential of this compound and its derivatives, the integration of modern automation and flow chemistry techniques is essential.

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. syrris.comnih.gov Automated flow synthesis systems can be used to rapidly screen different reaction conditions and build libraries of derivatives for testing. syrris.comsoci.orgscribd.com This high-throughput approach would be invaluable for exploring the novel reactivity patterns of this compound and for optimizing the synthesis of derivatives with desired material properties. rsc.org The digitization of these synthetic processes allows for the creation of reproducible "recipes" that can be easily shared and scaled. nih.govrsc.org

Q & A

Q. What synthetic strategies are effective for introducing the 1,3-dithiane moiety into organic frameworks?

The 1,3-dithiane group is often employed as a protective group for aldehydes or as a synthon in C–C bond formation. Key methods include:

- Acetal formation : Use pinacol and p-toluenesulfonic acid (PTSA) in toluene to form 4,4',5,5'-tetramethyl-1,3-dioxolane, followed by transacetalization with 1,3-propanedithiol and BF3•Et2O to yield the dithiane .

- Thioacetalization : Replace traditional 1,3-propanedithiol with odorless alternatives like 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione (1a), which avoids malodorous byproducts and simplifies purification .

- Table 1 : Comparison of Protective Group Strategies

| Method | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Acetal Formation | Pinacol, PTSA, toluene; transacetalization | 95% | High yield, robust protocol |

| Thioacetalization | 1a or 1b, BF3•Et2O | 80–95% | Odorless, efficient |

Q. How is X-ray crystallography used to determine the conformation of 1,3-dithiane derivatives?

Crystal structure analysis reveals chair conformations in 1,3-dithiane rings. For example:

- The 2-(3-bromophenyl)-1,3-dithiane derivative adopts a chair conformation with bromophenyl and dithiane rings forming an 86.38° dihedral angle. Weak C–H⋯Cg interactions stabilize the crystal packing .

- Key steps:

Collect single-crystal data (e.g., CCDC 1048592).

Analyze bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π distances of 3.777 Å).

Advanced Research Questions

Q. How can isotopic labeling be achieved in 1,3-dithiane derivatives for mechanistic studies?

Isotopically labeled 1,3-dithianes (e.g., <sup>13</sup>C or <sup>2</sup>H) are synthesized from labeled methyl phenyl sulfoxide. Steps include:

Q. What methodologies resolve contradictions in spectroscopic data for substituted 1,3-dithianes?

Discrepancies in NMR or mass spectra often arise from conformational flexibility or substituent effects. Strategies include:

- Dynamic NMR : Monitor temperature-dependent splitting to assess rotational barriers (e.g., diiodopentyl groups may restrict rotation).

- Computational modeling : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets).

- Supplementary techniques : Combine X-ray data (e.g., dihedral angles ) with HPLC-MS to confirm purity and structural assignments.

Q. How do researchers optimize thioacetalization reactions when traditional methods fail?

Challenges like low yields or side reactions require tailored approaches:

- Alternative catalysts : Replace BF3•Et2O with milder Lewis acids (e.g., TMSOTf) to reduce decomposition.

- Solvent screening : Test polar aprotic solvents (e.g., DCM vs. toluene) to improve solubility of diiodopentyl substituents.

- Substituent tuning : Introduce electron-withdrawing groups (e.g., iodine in 2-(5,5-diiodopentyl)) to enhance electrophilicity of the carbonyl precursor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |